molecular formula C23H27N3O3 B497023 9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

Cat. No. B497023
M. Wt: 393.5g/mol
InChI Key: XJUQIVFIWRNALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a member of carbazoles.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is utilized in the synthesis of new heterocyclic derivatives, demonstrating its role as a precursor in chemical reactions. In particular, it has been employed to prepare antimicrobial agents, indicating its potential application in the development of new drugs (Salih, Salimon, & Yousif, 2016).

Antimicrobial Activity

  • Various derivatives of carbazole, including compounds related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential of such compounds in the development of new antibacterial and antifungal agents (Khan et al., 2019).

Heterocyclic Chemistry

  • The compound is involved in the synthesis of heteroannulated carbazoles, highlighting its utility in the field of heterocyclic chemistry. The ability to create isoxazolo- and pyrazolo-fused carbazoles from related compounds underlines its significance in the synthesis of complex organic molecules (Martin & Prasad, 2007).

Pharmaceutical Research

  • Derivatives of carbazole, which include structures similar to the compound , have been explored for their antineoplastic activity. This suggests the relevance of such compounds in pharmaceutical research, particularly in the search for new cancer treatments (Haider, Kaeferboeck, & Mátyus, 1999).

Biological Evaluation

  • The compound is part of a family of molecules that have been characterized and screened for their antimicrobial activities. This further emphasizes its potential application in the development of new antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).

Computational and Photophysical Studies

  • Related carbazole derivatives have been subjected to computational and photophysical studies, indicating the compound's potential for applications in material sciences, particularly in the development of new materials with unique electronic and photophysical properties (Gautam & Chaudhary, 2015).

properties

Product Name

9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

Molecular Formula

C23H27N3O3

Molecular Weight

393.5g/mol

IUPAC Name

9-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C23H27N3O3/c1-13-8-9-20-19(10-13)18-6-5-7-21(29)23(18)25(20)11-17(28)12-26-15(3)22(16(4)27)14(2)24-26/h8-10,17,28H,5-7,11-12H2,1-4H3

InChI Key

XJUQIVFIWRNALO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)C(=O)C)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)C(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 2
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9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 3
Reactant of Route 3
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 4
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 5
Reactant of Route 5
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 6
Reactant of Route 6
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

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